molecular formula C12H17NO2 B8373849 2-Diethylaminophenylacetic acid

2-Diethylaminophenylacetic acid

Cat. No.: B8373849
M. Wt: 207.27 g/mol
InChI Key: OKEWPKCPSBHCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Diethylaminophenylacetic acid is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-[2-(diethylamino)phenyl]acetic acid

InChI

InChI=1S/C12H17NO2/c1-3-13(4-2)11-8-6-5-7-10(11)9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)

InChI Key

OKEWPKCPSBHCHL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC=C1CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Diethylaminonphenylacetic acid is prepared by hydrogenation of a suspension of 2-nitrophenylacetic acid (9 g) in ethanol (40 cc) under a pressure of 7 bar for 4 hours at 25° C. in the presence of acetaldehyde (7 cc) and 10% palladium-on-carbon black (1 g). The reaction mixture is filtered, the filtrate is concentrated to dryness under reduced pressssure (2.7 kPa) and the residue is chromatographed on a silica column (0.2-0.063 mm, diameter 5 cm, height 50 cm), eluting under a nitrogen pressure of 0.7 bar with a mixture of cyclohexane and ethyl acetate (70/30 by volume) and collecting 125 cc fractions. Fractions 38 to 48 are concentrated to dryness under reduced pressure (2.7 kPa) to give 2-diethylaminophenylacetic acid (1.1 g) in the form of a yellow oil.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.